Cas no 1804408-19-2 (Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate)
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate
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- Inchi: 1S/C12H9BrF3NO2S/c1-2-19-10(18)5-8-9(20-12(14,15)16)4-3-7(6-17)11(8)13/h3-4H,2,5H2,1H3
- InChI Key: MBMUDDZNVVJPSP-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(=C1CC(=O)OCC)SC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 396
- XLogP3: 4.2
- Topological Polar Surface Area: 75.4
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015022639-1g |
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate |
1804408-19-2 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2): A Comprehensive Overview
Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo, cyano, and trifluoromethylthio substituent, which contribute to its potential therapeutic applications and chemical reactivity.
The bromo group in the molecule is a versatile functional group that can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. This makes Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel drugs and materials.
The cyano group is another key feature of this compound. It is known for its strong electron-withdrawing properties, which can influence the electronic structure and reactivity of the molecule. In medicinal chemistry, cyano groups are often used to enhance the potency and selectivity of drug candidates by modulating their interactions with biological targets.
The trifluoromethylthio group is a particularly interesting substituent due to its unique electronic and steric properties. Fluorine atoms are highly electronegative, which can significantly affect the chemical behavior of the molecule. The presence of this group can enhance the lipophilicity and metabolic stability of compounds, making them more suitable for pharmaceutical applications.
Recent research has highlighted the potential of Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate in various therapeutic areas. For instance, studies have shown that compounds with similar structural features exhibit potent antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been explored for its potential as a lead molecule in the development of new antibiotics and antiviral agents.
In the context of drug discovery, Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate serves as an important starting material for synthetic routes that aim to introduce additional functional groups or modify existing ones to optimize pharmacological properties. Its use in combinatorial chemistry and high-throughput screening has facilitated the identification of novel bioactive compounds with improved efficacy and safety profiles.
The synthesis of Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic strategies include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and electrophilic aromatic substitution reactions. These methods have been refined over time to improve efficiency and scalability, making it feasible to produce this compound on both laboratory and industrial scales.
From a safety perspective, handling Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate requires adherence to standard laboratory practices to minimize exposure risks. While it is not classified as a hazardous material, proper personal protective equipment (PPE) should be used during synthesis and handling to ensure worker safety.
In conclusion, Ethyl 2-bromo-3-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1804408-19-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of new therapeutic agents, contributing to ongoing efforts to address unmet medical needs and improve patient outcomes.
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